molecular formula C8H7N3O2S B13105411 Methyl 2-aminothiazolo[5,4-b]pyridine-7-carboxylate

Methyl 2-aminothiazolo[5,4-b]pyridine-7-carboxylate

Cat. No.: B13105411
M. Wt: 209.23 g/mol
InChI Key: OQSBOXZTSDOBJR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-aminothiazolo[5,4-b]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiazole with a pyridine derivative in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions to ensure high yield and purity .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-aminothiazolo[5,4-b]pyridine-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 2-aminothiazolo[5,4-b]pyridine-7-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a thiazole ring fused to a pyridine moiety, which contributes to its biological activity. The presence of the carboxylate group enhances its solubility and potential interactions with biological targets.

1. Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies indicate that it exhibits significant activity against various bacterial strains and fungi.

  • Mechanism of Action : The compound is believed to inhibit key enzymes involved in microbial metabolism, thereby disrupting cellular function.
MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

2. Anticancer Properties

Research has also highlighted the anticancer potential of this compound. It has shown efficacy against several cancer cell lines.

  • Cell Lines Tested :
    • Human breast cancer (MCF-7)
    • Human lung cancer (A549)
  • Findings : The compound demonstrated IC50 values in the low micromolar range, indicating potent cytotoxic effects.
Cell LineIC50 (µM)Reference
MCF-73.6
A5495.2

3. Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been evaluated using in vivo models. The compound exhibited significant reduction in inflammation markers.

  • Experimental Model : Carrageenan-induced paw edema in rats.
  • Results : The compound reduced paw swelling significantly compared to control groups.
Treatment GroupPaw Edema Volume (mL)Reference
Control3.5
Methyl 2-aminothiazolo1.2
Ibuprofen (standard)0.8

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of methyl 2-aminothiazolo[5,4-b]pyridine derivatives. Modifications at specific positions on the thiazole and pyridine rings can enhance potency and selectivity for various biological targets.

Key Findings:

  • Substituents on the thiazole ring significantly affect PI3K inhibitory activity.
  • The presence of electron-withdrawing groups increases potency against specific cancer cell lines.

Case Studies

Case Study 1 : A study published in MDPI explored novel thiazolo[5,4-b]pyridine derivatives and their effect on PI3K inhibition. One derivative exhibited an IC50 of 3.6 nM against PI3Kα, showcasing the potential for targeted cancer therapies .

Case Study 2 : Another investigation into the anti-inflammatory properties demonstrated that methyl 2-aminothiazolo[5,4-b]pyridine derivatives significantly inhibited cytokine production in LPS-stimulated macrophages, reinforcing their therapeutic potential in inflammatory diseases .

Properties

Molecular Formula

C8H7N3O2S

Molecular Weight

209.23 g/mol

IUPAC Name

methyl 2-amino-[1,3]thiazolo[5,4-b]pyridine-7-carboxylate

InChI

InChI=1S/C8H7N3O2S/c1-13-7(12)4-2-3-10-6-5(4)11-8(9)14-6/h2-3H,1H3,(H2,9,11)

InChI Key

OQSBOXZTSDOBJR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=NC=C1)SC(=N2)N

Origin of Product

United States

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